molecular formula C11H11N3O B269495 2-(3-toluidino)-4(3H)-pyrimidinone

2-(3-toluidino)-4(3H)-pyrimidinone

Cat. No.: B269495
M. Wt: 201.22 g/mol
InChI Key: CZMVHLRKDXIFFL-UHFFFAOYSA-N
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Description

2-(3-Toluidino)-4(3H)-pyrimidinone is a chemical compound featuring a pyrimidinone core fused with a toluidino substituent. This structure is of significant interest in organic and medicinal chemistry research, particularly as a potential building block for the synthesis of more complex heterocyclic systems. Pyrimidinone derivatives are a prominent scaffold in drug discovery, known to exhibit a wide range of biological activities. Related structural analogs have been extensively studied for their cytotoxic properties and have shown promise as apoptosis-inducing agents in anti-cancer research . Furthermore, such fused pyrimidine systems are frequently investigated as kinase inhibitors and for their antibacterial potential . The specific substitution pattern on the pyrimidinone ring can greatly influence the compound's electronic properties and its binding affinity to biological targets, making it a versatile intermediate for structure-activity relationship (SAR) studies . Researchers value this compound for developing novel therapeutic agents, especially in the ongoing search for new anti-infective and anticancer compounds. As a research chemical, it serves as a key precursor in multi-step synthetic routes, including palladium-catalyzed cross-couplings and nucleophilic substitution reactions, to generate diverse chemical libraries for biological screening . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3-methylanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O/c1-8-3-2-4-9(7-8)13-11-12-6-5-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

CZMVHLRKDXIFFL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC=CC(=O)N2

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=CC(=O)N2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidinones, including 2-(3-toluidino)-4(3H)-pyrimidinone, exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. A notable study synthesized a series of thieno[2,3-d]pyrimidine derivatives that showed potent activity against breast cancer cell lines, suggesting that modifications to the pyrimidinone core can enhance anticancer efficacy .

Antimicrobial Properties

Compounds within the pyrimidinone family have been evaluated for their antimicrobial activities. The structural characteristics of this compound may contribute to its effectiveness against various pathogens. A study highlighted the synthesis of substituted pyrimidinones that exhibited significant antimicrobial effects, indicating the potential for this compound to serve as a lead compound in developing new antibiotics .

Antiplasmodial Activity

The antiplasmodial activity of pyrimidinones has been explored extensively, particularly against Plasmodium falciparum, the causative agent of malaria. Research has identified several derivatives with strong antiplasmodial effects, suggesting that this compound could be modified to enhance its activity against malaria parasites .

Synthesis Techniques

The synthesis of this compound involves various chemical reactions, including cyclization and substitution reactions. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce different substituents at strategic positions on the pyrimidine ring, enhancing biological activity while maintaining structural integrity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. By systematically varying substituents and analyzing their effects on biological activity, researchers can identify key structural features that contribute to enhanced pharmacological properties .

Case Study: Anticancer Compound Development

A specific case study involved the modification of thieno[2,3-d]pyrimidine derivatives to improve their anticancer properties. Researchers synthesized a series of compounds based on the thienopyrimidine scaffold and evaluated their cytotoxicity against various cancer cell lines. The study found that certain modifications led to improved selectivity and potency against tumor cells while reducing toxicity to normal cells .

Case Study: Antimicrobial Efficacy

Another case study focused on evaluating the antimicrobial properties of a series of pyrimidine derivatives, including those related to this compound. The study reported significant inhibition of growth against multiple bacterial strains, highlighting the potential for these compounds in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

Table 1: Key Pyrimidinone Derivatives and Their Activities
Compound Substituents (Positions) Biological Activity Reference
ABPP 2-NH₂, 5-Br, 6-Ph Antitumor (MBT-2 inhibition)
ABMFPP 2-NH₂, 5-Br, 6-(3-F-Ph) Synergistic antitumor with CY
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones 8-(Piperazinylmethyl) Kinase inhibition (e.g., compound 44g )
2,6-Diamino-5-formylamino-4(3H)-pyrimidinone 2-NH₂, 5-NHCHO, 6-NH₂ Formamide isomerism; enzyme interaction

Structural and Physicochemical Comparisons

  • Hydrogen Bonding and Self-Association: 4(3H)-Pyrimidinones form cyclic hydrogen-bonded dimers in solution, with association constants (Ka ≈ 220 M⁻¹ in CH₂Cl₂) comparable to 2-pyridinones . This property is critical for molecular recognition in drug design.
  • Tautomerism: 2,6-Diamino-5-formylamino-4(3H)-pyrimidinone exhibits cis/trans isomerism of the formamide group, influencing its interaction with enzymes like GTP cyclohydrolase I .
Table 2: Physicochemical Properties of Selected Pyrimidinones
Compound Key Feature Physicochemical Property Reference
2,6-Diamino-5-formylamino-4(3H)-pyrimidinone Formamide isomerism 1H NMR δ: 8.2–8.5 ppm (formyl H)
5-(2-Phenylethyl)-4(3H)-pyrimidinone Self-association Ka = 220 ± 110 M⁻¹ (CH₂Cl₂)
ABPP Lipophilic substituents Oral bioavailability (effective via p.o.)

Structure-Activity Relationships (SAR)

  • Position 5 Substitution :
    Halogenation at position 5 (e.g., Br or I) enhances antitumor potency. ABPP (5-Br) and AIDFPP (5-I) show dose-dependent MBT-2 inhibition, with IC₅₀ values lower than β-interferon .
  • Position 2 Substitution: Aromatic amines (e.g., 3-toluidino) or alkyl groups at position 2 improve solubility and target binding. For example, 2-ureido-4[1H]-pyrimidinones dimerize via quadruple hydrogen bonds (Kdim ≈ 6 × 10⁷ M⁻¹ in CHCl₃), enhancing stability .

Contradictions and Limitations

  • Substituent Effects on Cytotoxicity :
    While 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., 44g ) show kinase inhibition, some analogs (e.g., compound 44a ) exhibit cytotoxicity (IC₅₀ = 3.2–5.4 µM), limiting therapeutic utility .
  • Inconsistent Antimicrobial Activity: Pyrimidinones with trifluoromethyl groups at C-5 lose antibacterial activity despite structural similarity to active compounds .

Preparation Methods

Cyclocondensation of β-Keto Amides with Urea Derivatives

A widely employed strategy involves the cyclocondensation of β-keto amides with urea or thiourea derivatives. For instance, Hashem et al. demonstrated that 2(3H)-furanone derivatives can be converted into pyrimidinones via acylazide intermediates . In this approach:

  • Synthesis of Acylazide Intermediate : 2-(Furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide is prepared by treating the corresponding carboxylic acid with thionyl chloride, followed by sodium azide.

  • Thermal Decomposition with Amines : Heating the acylazide with 3-toluidine in dry benzene at 90°C for 6 hours induces cyclization, yielding 2-(3-toluidino)-4(3H)-pyrimidinone. The reaction proceeds via a nitrene intermediate, which undergoes intramolecular attack by the amine to form the pyrimidinone ring .

Key Data :

  • Yield : 38–45% (depending on solvent and heating duration) .

  • Characterization : IR spectra show C=O stretching at 1,649 cm⁻¹, and ¹H-NMR confirms the presence of NH (δ 12.16 ppm) and aromatic protons .

Base-Catalyzed Cyclization of Ethyl 2-Cyanoacetate Derivatives

A patent by CN107311939B outlines a scalable method using ethyl 2-amino-cyanoacetate as a precursor :

  • Acylation Step : Ethyl 2-amino-cyanoacetate reacts with acetic anhydride to form ethyl 2-cyano-2-acetamidoacetate.

  • Cyclization with Guanidine : The acylated intermediate is treated with guanidine hydrochloride in the presence of sodium hydroxide, yielding 2,6-diamino-5-acetylamino-4-pyrimidinone.

  • Functionalization with 3-Toluidine : Subsequent hydrolysis under acidic conditions (HCl, 50°C) removes the acetyl group, and 3-toluidine is introduced via nucleophilic substitution at position 2 .

Key Data :

  • Yield : 70% for acylation; 89% for cyclization .

  • Optimization : Ethanol as the solvent and 40°C reaction temperature maximize regioselectivity .

One-Pot Synthesis via BOP-Mediated Activation

Adapting methods from PMC6834435 , C4-modified pyrimidine nucleosides can be synthesized using 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) :

  • Activation of Pyrimidinone : Silyl-protected pyrimidinone is treated with BOP and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) to generate an O4-(benzotriazol-1-yl) intermediate.

  • Amine Coupling : Reaction with 3-toluidine at 50°C for 16 hours substitutes the benzotriazole group, affording this compound .

Key Data :

  • Yield : 65–72% .

  • Advantage : Avoids harsh thermal conditions, enhancing functional group tolerance .

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Cyclocondensation 38–45%6–8 hoursHigh regioselectivityRequires toxic solvents (e.g., benzene)
Guanidine Cyclization 70–89%2–4 hoursScalable, mild conditionsMulti-step purification required
BOP Activation 65–72%16 hoursFunctional group toleranceHigh reagent cost

Mechanistic Insights and Side Reactions

  • Cyclocondensation : Competing pathways may form oxazinone byproducts if reaction temperatures exceed 90°C .

  • BOP-Mediated Coupling : Overactivation of the pyrimidinone core can lead to O4 overmodification, necessitating precise stoichiometric control .

Q & A

Q. What are the established synthetic routes for 2-(3-toluidino)-4(3H)-pyrimidinone, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation of 3-toluidine with a pyrimidinone precursor under reflux conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification to remove residues .
  • Temperature control : Reactions at 80–100°C minimize side products like N-alkylated derivatives .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve regioselectivity . Yield optimization often involves iterative adjustments of molar ratios and reaction times, monitored via TLC or HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

Multimodal characterization is critical:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., toluidino NH at δ 8.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ = 216.1024 for C₁₁H₁₁N₃O) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 4(3H)-pyrimidinone vs. 4(1H)-pyrimidinone) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from structural modifications or assay variability. For example:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the pyrimidinone ring enhance antimicrobial activity but reduce solubility, complicating dose-response interpretations .
  • Assay conditions : Varying pH in enzyme inhibition assays (e.g., dihydrofolate reductase) alters binding kinetics; standardized protocols (pH 7.4, 37°C) improve reproducibility .
  • Metabolic stability : Hepatic microsome studies differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with biological targets:

  • Docking : Identifies key binding residues (e.g., hydrogen bonds with Thr44 in EGFR kinase) .
  • QSAR models : Correlate substituent hydrophobicity (clogP) with anticancer IC₅₀ values .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

LC-MS/MS is preferred for sensitivity, but matrix effects require mitigation:

  • Sample preparation : Solid-phase extraction (C18 columns) removes proteins and lipids .
  • Internal standards : Deuterated analogs (e.g., D₄-toluidino derivatives) correct ionization variability .
  • Validation : Linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery (80–120%) must meet FDA guidelines .

Methodological Comparisons

Parameter Synthetic Optimization Bioactivity Assays Computational Modeling
Key ToolsTLC, HPLC, NMREnzyme kinetics, MIC assaysAutoDock, Gaussian, SwissADME
Critical VariablesSolvent polarity, temperaturepH, incubation timeForce field selection, grid spacing
Data OutputYield (%), purity (≥95%)IC₅₀ (µM), MIC (µg/mL)Binding energy (kcal/mol), clogP

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